2-Acetylnaphthalene
Overview
Description
2-Acetylnaphthalene is used as a flavoring agent in food. It serves as an intermediate in the preparation of piperidinyl pyrazoles as potent DNA gyrase inhibitors . It is also used in air care products, cleaning and furnishing care products .
Synthesis Analysis
2-Acetylnaphthalene is used as an intermediate in the preparation of piperidinyl pyrazoles . It undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . It is also involved in the synthesis of aromatic enone and dienone analogues of curcumin as angiogenesis inhibitors .Molecular Structure Analysis
The molecular formula of 2-Acetylnaphthalene is C12H10O . The InChI Key is XSAYZAUNJMRRIR-UHFFFAOYSA-N . The SMILES representation is CC(=O)C1=CC2=CC=CC=C2C=C1 .Chemical Reactions Analysis
2-Acetylnaphthalene is used as an intermediate in the preparation of piperidinyl pyrazoles . It undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor .Physical And Chemical Properties Analysis
2-Acetylnaphthalene is a white to pale yellow powder . It has a melting point of 53-55°C and a boiling point of 300-301°C . It is soluble in ethanol, acetone, and ether, but insoluble in water .Scientific Research Applications
Fluorescence Quenching Properties : 2-Acetylnaphthalene (2-AN) shows significant room-temperature fluorescence, especially in hydrogen-bonding solvents like water. This property is used in studies involving the binding of 2-AN to cyclodextrins (CDs), which quench its fluorescence. Such studies are crucial in understanding molecular interactions and complex formations (Fraiji, Cregan, & Werner, 1994).
Synthesis of Pyrazolines : 2-Acetylnaphthalene is used in the microwave-assisted synthesis of 3,5-arylated 2-pyrazolines, a process which shows higher yields, shorter reaction times, and cleaner reactions compared to classical heating methods. This synthesis has implications in organic and pharmaceutical chemistry (Azarifar & Ghasemnejad, 2003).
Anticonvulsant Activity : The synthesis of 2-acetylnaphthalene derivatives with a dioxolane structure and their evaluation for anticonvulsant activities is another area of research. These derivatives are prepared by reacting with ethanone, glycol, and p-toluensulphonic acid, and some have shown protective effects against seizures (Özkanlı, Gueney, Çalış, & Uzbay, 2003).
Electrochemistry : Studies on the regioselectivity of the cathodic hydrodimerization of 2-acetylnaphthalene in aprotic mediums, and its electrochemical reduction to yield diols, provide insights into the stereochemistry and electrochemical behavior of naphthalene derivatives. These findings have applications in electrochemical synthesis and analysis (Gultyai, Rubinskaya, & Mendkovich, 1991; Grimshaw, Grimshaw, & Rea, 1971).
Antimicrobial Activity : The synthesis of 3,5-dinaphthyl substituted 2-pyrazolines using 2-acetylnaphthalene and their subsequent testing for antimicrobial activity against various organisms is another significant application. Certain compounds, particularly those with chloro, hydroxo, and dimethylamino groups, have shown potent antimicrobial properties (Azarifar & Shaebanzadeh, 2002).
Catalysis in Perfume and Flavor Compositions : 2-Acetylnaphthalene has been investigated for its role in the selective acylation of naphthalene, aiming to synthesize it as a product for various perfume and flavor compositions. This involves studies over different zeolites to achieve high yield and selectivity (Čejka, Prokešová, Červený, & Mikulcová, 2002).
Safety And Hazards
properties
IUPAC Name |
1-naphthalen-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZAUNJMRRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041389 | |
Record name | 2'-Acetonaphthone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2041389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour | |
Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
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Solubility |
0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetylnaphthalene | |
CAS RN |
93-08-3, 1333-52-4 | |
Record name | 2-Acetylnaphthalene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=93-08-3 | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Acetonaphthone (mixed isomers) | |
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Record name | 2-Acetylnaphthalene | |
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Record name | Ethanone, 1-(2-naphthalenyl)- | |
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Record name | 2'-Acetonaphthone | |
Source | EPA DSSTox | |
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Record name | 2'-acetonaphthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.016 | |
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Record name | 1-(naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.178 | |
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Record name | 2-ACETONAPHTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21D49LOP2T | |
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Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
56 °C | |
Record name | Methyl beta-naphthyl ketone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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